molecular formula C4H4BrFN2 B13685484 4-Bromo-5-(fluoromethyl)-1H-pyrazole

4-Bromo-5-(fluoromethyl)-1H-pyrazole

Cat. No.: B13685484
M. Wt: 178.99 g/mol
InChI Key: WQCWAGCYALEACU-UHFFFAOYSA-N
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Description

4-Bromo-5-(fluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(fluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 5-(fluoromethyl)-1H-pyrazole using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(fluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-5-(fluoromethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(fluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-fluoro-2-methylaniline
  • 4-Bromo-5-nitrophthalonitrile
  • 5-Bromo-2-fluoro-4-methylaniline

Uniqueness

4-Bromo-5-(fluoromethyl)-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms on the pyrazole ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science. The compound’s reactivity and potential for forming diverse derivatives further enhance its utility in various research fields.

Properties

Molecular Formula

C4H4BrFN2

Molecular Weight

178.99 g/mol

IUPAC Name

4-bromo-5-(fluoromethyl)-1H-pyrazole

InChI

InChI=1S/C4H4BrFN2/c5-3-2-7-8-4(3)1-6/h2H,1H2,(H,7,8)

InChI Key

WQCWAGCYALEACU-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1Br)CF

Origin of Product

United States

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